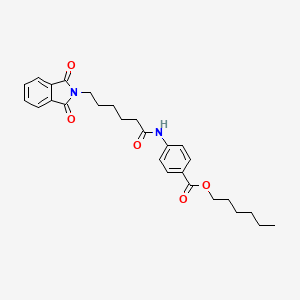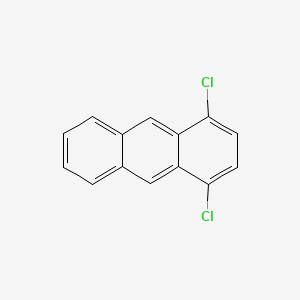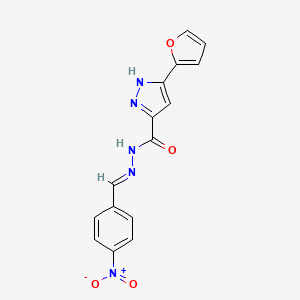
4,4'-Oxybis(2,6-dibromoaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis(2,6-dibromoaniline) is a chemical compound with the molecular formula C12H8Br4N2O and a molecular weight of 515.826 g/mol . It is known for its applications in various scientific fields, including chemistry and material science. The compound is characterized by the presence of bromine atoms and an oxybis linkage between two aniline groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2,6-dibromoaniline) typically involves the bromination of 4,4’-oxybis(2,6-diaminodiphenyl ether). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline rings . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, such as acetic acid or chloroform, at elevated temperatures.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2,6-dibromoaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis(2,6-dibromoaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 4,4’-oxybis(2,6-diaminodiphenyl ether).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: 4,4’-Oxybis(2,6-diaminodiphenyl ether).
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Oxybis(2,6-dibromoaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of flame retardants and high-performance materials due to its bromine content.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4,4’-Oxybis(2,6-dibromoaniline) involves its interaction with molecular targets through its bromine atoms and aniline groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. The oxybis linkage provides flexibility, allowing the compound to interact with multiple targets simultaneously .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Oxybis(2,6-diaminodiphenyl ether): Lacks bromine atoms, making it less effective as a flame retardant.
4,4’-Oxybis(2,6-dichloroaniline): Contains chlorine instead of bromine, resulting in different reactivity and applications.
4,4’-Oxybis(2,6-diiodoaniline): Contains iodine atoms, which can lead to different biological activities and chemical properties.
Uniqueness
4,4’-Oxybis(2,6-dibromoaniline) is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms enhances its flame retardant properties and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
61381-91-7 |
|---|---|
Formule moléculaire |
C12H8Br4N2O |
Poids moléculaire |
515.82 g/mol |
Nom IUPAC |
4-(4-amino-3,5-dibromophenoxy)-2,6-dibromoaniline |
InChI |
InChI=1S/C12H8Br4N2O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
Clé InChI |
XILHJTXOEMTUQR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N)Br)OC2=CC(=C(C(=C2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11976828.png)
![7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11976832.png)
![5-cyclohexyl-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976836.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11976844.png)


![(2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B11976857.png)
![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11976878.png)
![2-{[(E)-4-Benzyl-piperazin-1-ylimino]-methyl}-4,6-dibromo-phenol](/img/structure/B11976885.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11976886.png)

